3-Fluoro-2-nitroanisole
Overview
Description
3-Fluoro-2-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a fluorinated nitroanisole derivative, characterized by the presence of a fluorine atom at the third position and a nitro group at the second position on the anisole ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 3-fluoroanisole using a mixture of concentrated nitric acid and sulfuric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-nitroanisole undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 3-Fluoro-2-aminoanisole.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-nitroanisole is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-fluoro-2-nitroanisole depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a transformation to an amino group through a series of electron transfer steps facilitated by the catalyst . The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions it participates in.
Comparison with Similar Compounds
- 2-Fluoro-3-nitroanisole
- 4-Fluoro-2-nitroanisole
- 3-Fluoro-4-nitroanisole
Comparison: Compared to its analogs, 3-fluoro-2-nitroanisole is unique due to the specific positioning of the fluorine and nitro groups on the anisole ring. This positioning influences its reactivity and the types of chemical transformations it can undergo. For example, the presence of the fluorine atom at the third position can affect the electron density of the aromatic ring, thereby altering its reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOSSBFNSZKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382284 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-49-6 | |
Record name | 3-Fluoro-2-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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